2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JMV1431 involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The process typically starts with the protection of amino groups, followed by the coupling of amino acids using reagents like carbodiimides. The final deprotection step yields the desired peptide .
Industrial Production Methods
Industrial production of JMV1431 would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and automated assembly of peptides by sequentially adding protected amino acids to a growing chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions
JMV1431 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Nucleophilic substitution reactions can modify specific side chains of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating physiological processes such as inflammation and blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for conditions related to bradykinin activity, such as angioedema and hypertension.
Industry: Potential applications in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
JMV1431 exerts its effects by mimicking the activity of bradykinin. It binds to bradykinin receptors, leading to the activation of various signaling pathways. These pathways can result in vasodilation, increased vascular permeability, and the release of inflammatory mediators . The molecular targets include bradykinin receptors B1 and B2, which are involved in mediating the physiological effects of bradykinin .
Comparison with Similar Compounds
Similar Compounds
Bradykinin: The natural peptide that JMV1431 is designed to mimic.
Icatibant: A bradykinin receptor antagonist used to treat hereditary angioedema.
Des-Arg9-bradykinin: A metabolite of bradykinin with selective activity on B1 receptors.
Uniqueness
JMV1431 is unique due to its synthetic nature and specific modifications that enhance its stability and activity compared to natural bradykinin. These modifications can improve its therapeutic potential by increasing its resistance to enzymatic degradation and enhancing its receptor binding affinity .
Properties
Molecular Formula |
C45H65N15O12S2 |
---|---|
Molecular Weight |
1072.2 g/mol |
IUPAC Name |
2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid |
InChI |
InChI=1S/C45H65N15O12S2/c46-26(8-3-13-51-44(47)48)37(66)55-27(9-4-14-52-45(49)50)41(70)58-15-5-11-32(58)43(72)59-20-24(62)17-33(59)40(69)53-19-35(63)54-28(18-25-7-6-16-73-25)38(67)56-29(22-61)39(68)57-30-23-74-34-12-2-1-10-31(34)60(42(30)71)21-36(64)65/h1-2,6-7,10,12,16,24,26-30,32-33,61-62H,3-5,8-9,11,13-15,17-23,46H2,(H,53,69)(H,54,63)(H,55,66)(H,56,67)(H,57,68)(H,64,65)(H4,47,48,51)(H4,49,50,52)/t24?,26?,27-,28?,29+,30-,32+,33+/m1/s1 |
InChI Key |
YMROZBYZFLPAPA-RONNJKQASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)N2CC(C[C@H]2C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)N[C@@H](CO)C(=O)N[C@@H]4CSC5=CC=CC=C5N(C4=O)CC(=O)O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC4CSC5=CC=CC=C5N(C4=O)CC(=O)O)O |
Origin of Product |
United States |
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